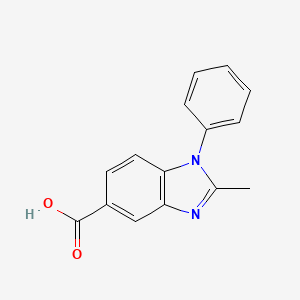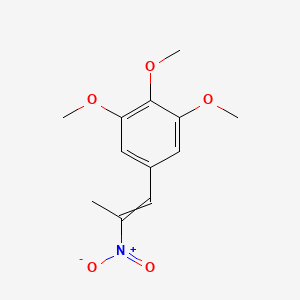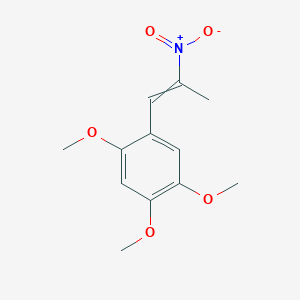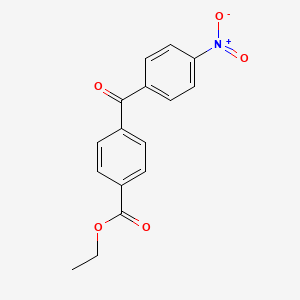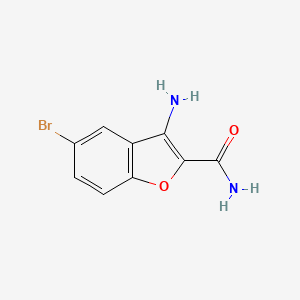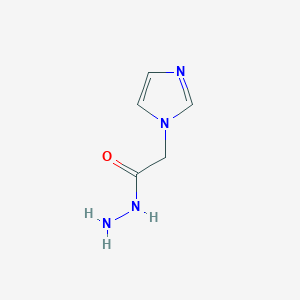
2-(1H-Imidazol-1-yl)acetohydrazide
Overview
Description
2-(1H-Imidazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is characterized by the presence of an imidazole ring attached to an acetohydrazide moiety
Mechanism of Action
Mode of Action
Imidazole derivatives have been shown to exhibit various biological activities, including antimicrobial potential . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some imidazole derivatives have been shown to exhibit antitumor activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(1H-Imidazol-1-yl)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. Additionally, this compound can interact with proteins through hydrophobic interactions and hydrogen bonding, affecting protein folding and function .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This compound has also been reported to affect gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring of the compound can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structures. These interactions can result in changes in protein function and subsequent alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the activity of key metabolic enzymes, altering the flow of metabolites through pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and distribution. These interactions are essential for understanding the compound’s bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. The presence of specific targeting signals, such as nuclear localization sequences or mitochondrial targeting peptides, can influence the distribution and activity of this compound within cells .
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide typically involves the reaction of imidazole with ethyl chloroacetate to form ethyl 2-(1H-imidazol-1-yl)acetate, which is then converted to the hydrazide derivative through reaction with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(1H-Imidazol-1-yl)acetohydrazide has several scientific research applications:
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)acetohydrazide can be compared with other similar compounds, such as:
2-(1H-Imidazol-1-yl)ethanol: This compound has a hydroxyl group instead of a hydrazide group, which affects its reactivity and applications.
1-(2-Hydroxyethyl)imidazole: Similar to 2-(1H-Imidazol-1-yl)ethanol, but with a different substitution pattern on the imidazole ring.
Imidazole derivatives: Various imidazole derivatives with different substituents can exhibit distinct chemical and biological properties.
Properties
IUPAC Name |
2-imidazol-1-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCNYKXWAPNJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359352 | |
| Record name | 2-imidazol-1-ylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56563-00-9 | |
| Record name | 2-imidazol-1-ylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(1H-Imidazol-1-yl)acetohydrazide relate to its potential for inhibiting bovine glutathione peroxidase?
A1: While the abstract provided doesn't delve into the specifics of individual compounds, it highlights that the research focuses on evaluating acylhydrazones as potential inhibitors of bovine glutathione peroxidase []. This suggests that this compound, containing the characteristic acylhydrazone moiety, was synthesized and evaluated within this context. The study likely explored how the compound interacts with the enzyme's active site and potentially disrupts its catalytic mechanism. Further investigation into the full text and supplementary information would be needed to uncover the specific structure-activity relationships for this particular compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)
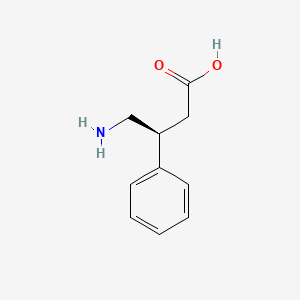

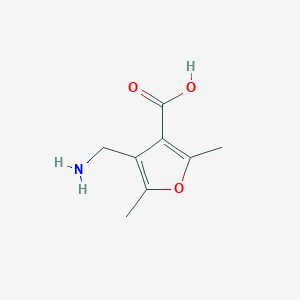
![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)
